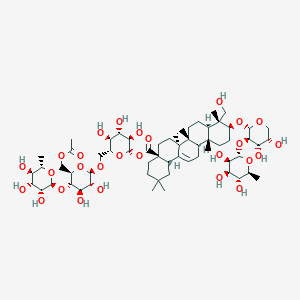![molecular formula C15H15NO4 B3014157 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol CAS No. 1081122-65-7](/img/structure/B3014157.png)
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is a derivative of Schiff bases, which are known for their biological activities and ease of synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction involves the condensation of 2-hydroxy-1-(4-hydroxyphenyl)ethanone with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce halogens or other functional groups onto the benzene ring.
科学研究应用
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antibacterial, and antioxidant agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses.
作用机制
The mechanism of action of 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol involves its interaction with biological targets such as enzymes and proteins. The compound’s azomethine group (>C=N) plays a crucial role in its biological activity by acting as a donor site for interactions with various molecular targets . These interactions can lead to the inhibition of enzyme activity or the modulation of protein functions, contributing to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol
- 2-hydroxy-1-(4-hydroxyphenyl)ethanone
Uniqueness
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications .
属性
IUPAC Name |
4-[(Z)-N-hydroxy-C-[(2-methoxyphenyl)methyl]carbonimidoyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15-5-3-2-4-10(15)8-13(16-19)12-7-6-11(17)9-14(12)18/h2-7,9,17-19H,8H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOIDMGLKRJTAK-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)




![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

